molecular formula C16H23BrN2O4S B13960908 tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate

tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B13960908
M. Wt: 419.3 g/mol
InChI Key: UPXGPVDRGAFMDK-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H25BrN2O2S It is a piperazine derivative that contains a tert-butyl ester group, a bromobenzyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group may enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, thereby influencing its activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-((4-bromobenzyl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both the bromobenzyl and sulfonyl groups. These functional groups confer distinct chemical reactivity and potential biological activity, making this compound a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C16H23BrN2O4S

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylsulfonyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-10-19(11-9-18)24(21,22)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3

InChI Key

UPXGPVDRGAFMDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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